Bianfugenine
Overview
Description
Bianfugenine is an isoquinoline alkaloid . It is identified with the CAS number 88142-60-3 and has a molecular formula of C20H17NO5 . The compound is used for research and development purposes .
Physical And Chemical Properties Analysis
Bianfugenine has a molecular weight of 351.35 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 602.8±55.0 °C at 760 mmHg . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Alkaloid Identification and Characterization
One of the primary scientific applications of Bianfugenine is its identification and characterization as a natural compound. A study by Hou & Xue (1984) reported the isolation of Bianfugenine from Menispermum dauricum DC, an ethanolic extract. This study was instrumental in understanding the structural properties of this compound, as well as its classification as an oxoisoaporphine-type alkaloid.
Bioapplications and Biomaterials
Although not directly related to Bianfugenine, studies in the field of biomaterials and bioapplications offer insights into the potential applications of similar compounds. For instance, Dash et al. (2011) discuss the extensive applications of chitosan in medicine, highlighting the potential of natural compounds for various biomedical applications. The chemical structure and biological properties of chitosan, a biopolymer, are summarized, providing a context for exploring the possible uses of Bianfugenine in similar domains.
Traditional Chinese Medicine Research
In traditional Chinese medicine, compounds like Bianfugenine are often used in complex herbal formulations. Jiang et al. (2012) describe the role of syndrome differentiation in guiding the choice of treatment with herbal formulae, which may include compounds like Bianfugenine. This approach integrates traditional methods with modern scientific research, potentially opening avenues for the application of Bianfugenine in personalized medicine.
Lipid Increase in Soybean Research
Research in agricultural biotechnology, such as the work by Lardizabal et al. (2008), demonstrates the potential of natural compounds in enhancing crop qualities. Although Bianfugenine itself is not mentioned, the methodology and approach used in this study can provide insights into how natural compounds like Bianfugenine could be applied in plant science and agriculture.
Safety And Hazards
properties
IUPAC Name |
5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSNEKQIRVGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=C3C(=C(C(=C4OC)OC)OC)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236851 | |
Record name | Bianfugenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bianfugenine | |
CAS RN |
88142-60-3 | |
Record name | Dauriporphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88142-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bianfugenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088142603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bianfugenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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